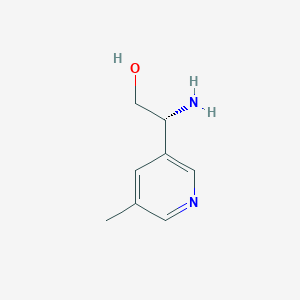
(R)-2-Amino-2-(5-methylpyridin-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 5-position and an aminoethanol side chain at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyridine.
Substitution Reaction: The 5-methylpyridine undergoes a substitution reaction with an appropriate reagent to introduce the aminoethanol side chain.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2R)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(3-pyridyl)ethanol: A similar compound without the methyl substitution on the pyridine ring.
2-amino-2-(5-methylphenyl)ethanol: A compound with a phenyl ring instead of a pyridine ring.
Uniqueness
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethan-1-ol is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
(2R)-2-amino-2-(5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-7(4-10-3-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
InChIキー |
ILWNZXZNKUEIBK-QMMMGPOBSA-N |
異性体SMILES |
CC1=CC(=CN=C1)[C@H](CO)N |
正規SMILES |
CC1=CC(=CN=C1)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
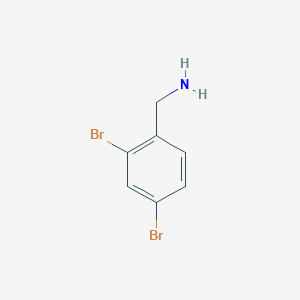
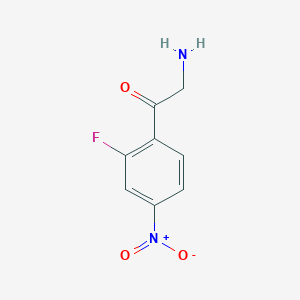

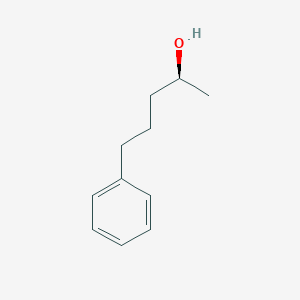
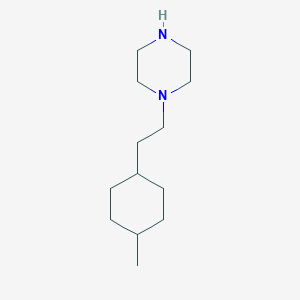
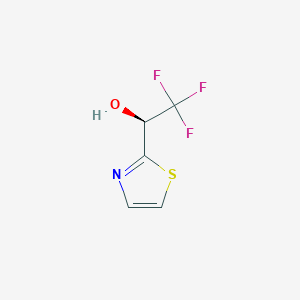
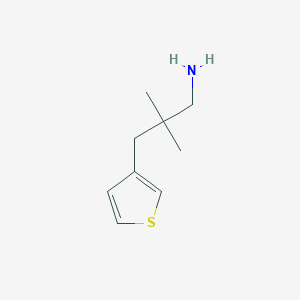
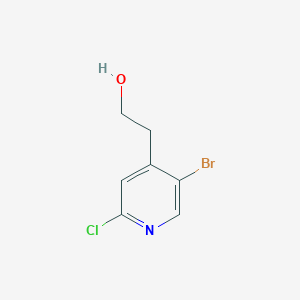
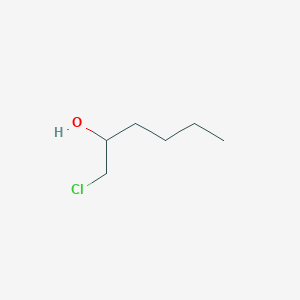
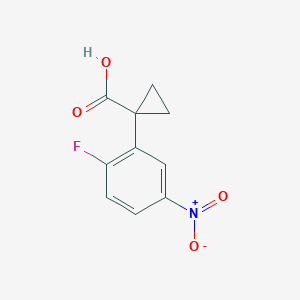
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
